molecular formula C19H22N4OS B2478340 4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine CAS No. 315685-76-8

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine

Cat. No. B2478340
CAS RN: 315685-76-8
M. Wt: 354.47
InChI Key: NCXZTDVJNMMTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various biochemical and physiological studies. In

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its target, the α1-AR, by binding to it. The binding affinity of similar compounds has been found to be in the range from 22 nM to 250 nM . This interaction can lead to changes in the receptor’s activity, which can have various downstream effects.

Biochemical Pathways

The α1-ARs are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the interaction of the compound with α1-ARs can affect these biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties influence its bioavailability. In silico docking and molecular dynamics simulations, along with ADME calculations, have identified promising lead compounds . The lipophilicity of the compound, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells .

Result of Action

The molecular and cellular effects of the compound’s action depend on its interaction with the α1-ARs. By binding to these receptors, the compound can modulate their activity, leading to changes at the cellular level. This can potentially influence the treatment of various neurological conditions .

properties

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-13-14(2)25-19-17(13)18(20-12-21-19)23-10-8-22(9-11-23)15-6-4-5-7-16(15)24-3/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXZTDVJNMMTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}-4-(2-methoxyphenyl)piperazine

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